2-(2-fluorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c1-21-14(16-7-4-8-23-16)9-12(20-21)10-19-17(22)11-24-15-6-3-2-5-13(15)18/h2-9H,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZBLTQUFBWSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)COC2=CC=CC=C2F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : CHFNO
- IUPAC Name : 2-(2-fluorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide
Pharmacological Properties
Research indicates that compounds containing pyrazole and furan moieties exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has shown promise in various assays.
Case Studies and Research Findings
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC = 25 μM | |
| Anti-inflammatory | Cytokine Inhibition | Significant reduction | |
| Antimicrobial | Disc Diffusion | MIC = 16-64 µg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyrazole ring contributes to its interaction with various biological targets, potentially influencing signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The 1-methyl group on the pyrazole likely slows oxidative metabolism compared to unmethylated analogs (e.g., ’s N-(5-phenyl-1H-pyrazol-3-yl)acetamide) .
- Hydrogen Bonding : The acetamide NH and furan oxygen facilitate hydrogen bonding, critical for target interactions, as seen in penicillin-like analogs .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Fluorine or chlorine on the aryl ring improves receptor affinity and metabolic stability (e.g., vs. ) .
- Heterocyclic Substituents : Furan-2-yl () enhances π-π stacking in target binding compared to phenyl or cyclopropyl groups .
- Steric Effects : Bulky groups (e.g., ’s cyclopropyl) may reduce bioavailability but improve selectivity .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-fluorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce fluorophenoxy groups (e.g., using 2-fluorophenol and a halogenated intermediate) .
- Condensation reactions with furan-containing pyrazole intermediates, facilitated by condensing agents like DCC or EDC .
- Purification via column chromatography or recrystallization to achieve high purity (>95%) .
Optimization strategies include adjusting solvent polarity (e.g., DMF or dichloromethane), temperature control (reflux at 80–100°C), and catalyst selection (e.g., K₂CO₃ for deprotonation) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer:
- NMR spectroscopy (¹H/¹³C) identifies proton environments and connectivity, particularly for the furan, pyrazole, and fluorophenoxy moieties .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography resolves bond lengths and angles, critical for understanding solid-state interactions (e.g., F···H hydrogen bonding) .
- FT-IR verifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. What in vitro assays are recommended for initial evaluation of biological activity?
- Methodological Answer:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates to quantify IC₅₀ values .
- Cell viability assays (MTT or resazurin) in cancer cell lines to assess cytotoxicity .
- Binding affinity studies (SPR or fluorescence polarization) to measure interactions with biological targets like receptors .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of analogs with improved target selectivity?
- Methodological Answer:
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity of substituents like the fluorophenoxy group .
- Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses in target proteins, highlighting key interactions (e.g., hydrogen bonds with pyrazole methyl groups) .
- MD simulations (GROMACS) assess stability of ligand-protein complexes over time, informing SAR studies .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., varying potency across assays)?
- Methodological Answer:
- Orthogonal assays (e.g., functional vs. binding assays) validate target engagement .
- Metabolic stability tests (microsomal incubation) rule out false negatives due to rapid degradation .
- Off-target profiling (Broad Institute’s LINCS library) identifies unintended interactions .
Q. How can isotopically labeled analogs (e.g., ¹⁸F, ¹³C) be synthesized for pharmacokinetic or imaging studies?
- Methodological Answer:
- Isotope incorporation via late-stage fluorination (¹⁸F using K²²⁺/crown ether systems) or ¹³C-labeling of the acetamide carbonyl .
- Radiolabeling (³H or ¹⁴C) for autoradiography in tissue distribution studies .
Q. What crystallographic parameters influence the compound’s stability and solubility?
- Methodological Answer:
- Hirshfeld surface analysis identifies intermolecular interactions (e.g., π-π stacking of furan rings) affecting crystal packing .
- Thermogravimetric analysis (TGA) measures decomposition points, while DSC assesses polymorphic transitions .
Data Analysis and Optimization
Q. How should researchers analyze conflicting data in structure-activity relationship (SAR) studies?
- Methodological Answer:
- Multivariate analysis (PCA or PLS) correlates substituent effects (e.g., fluorine position) with activity .
- Free-Wilson vs. Hansch analysis quantifies contributions of specific groups (e.g., 1-methylpyrazole) to potency .
Q. What strategies mitigate synthetic by-products (e.g., regioisomers) during scale-up?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
